molecular formula C7H10BNO3 B1586741 2-Methyl-6-methoxypyridine-3-boronic acid CAS No. 459856-12-3

2-Methyl-6-methoxypyridine-3-boronic acid

Cat. No. B1586741
M. Wt: 166.97 g/mol
InChI Key: CWXWIICBKIHZFC-UHFFFAOYSA-N
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Description

2-Methyl-6-methoxypyridine-3-boronic acid (MMPB) is a chemical compound that has been studied for its various applications in the field of scientific research for the past few decades. It is a boronic acid derivative of 2-methyl-6-methoxypyridine and is used as a reagent in chemical synthesis. MMPB is also used in biochemistry and physiology as a tool for studying and manipulating the behavior of proteins and other biomolecules.

Scientific Research Applications

Supramolecular Structure Studies

  • Reversible Formation of a Planar Chiral Ferrocenylboroxine and Its Supramolecular Structure : The boronic acid was used to obtain enantiomerically pure boroxine, which was analyzed using various spectroscopic techniques. This study reveals the molecule's potential in understanding supramolecular structures and redox processes (Thilagar et al., 2011).

Biochemical Receptor Antagonism

  • Nonpeptide Alphavbeta3 Antagonists : This paper discusses a compound identified as a potent antagonist of the alpha(v)beta(3) receptor. The study's focus is on the compound's efficacy in bone turnover models, suggesting its potential in treating conditions like osteoporosis (Hutchinson et al., 2003).

Neuroleptic Agent Development

  • Potential Neuroleptic Agents : This research explores the synthesis and antidopaminergic properties of substituted 6-methoxysalicylamides, derived from similar chemical structures, for potential use as neuroleptic agents (de Paulis et al., 1985).

Analytical Chemistry

  • The Identification of Naturally Occurring Cinnamic Acid Derivatives : This paper describes the use of boronic acid derivatives in the demethylation and deesterification of naturally occurring methoxy and hydroxy cinnamic acid derivatives, highlighting its role in analytical chemistry (Bourne et al., 1963).

Electroorganic Synthesis

  • Electrochemical Oxidation of 3-Methylpyridine at a Boron-Doped Diamond Electrode : The study focuses on the electrochemical oxidation of 3-methylpyridine, demonstrating the compound's potential in electroorganic synthesis and wastewater treatment (Iniesta et al., 2001).

Glucose Recognition

  • Rhenium Bipyridine Complexes for the Recognition of Glucose : This paper explores the fluorescence behavior of Re complexes with appended boronic acid groups, specifically in the context of glucose recognition, indicating applications in biosensing and diagnostics (Cary et al., 2002).

properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-6(8(10)11)3-4-7(9-5)12-2/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXWIICBKIHZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)OC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376724
Record name (6-Methoxy-2-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-methoxypyridine-3-boronic acid

CAS RN

459856-12-3
Record name (6-Methoxy-2-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-methoxypyridine-3-boronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3-bromo-2-methylpyridine (59.8 g, 296 mmol) in dry THF (429 mL) was cooled with stirring to ˜−78° C. under a nitrogen atmosphere. A solution of n-butyl lithium (2.5 M, 130.4 mL, 326 mmol) in hexane was added dropwise over 30 min. The reaction mixture was stirred for 3 h at ˜−78° C. A solution of tri-isopropyl borate (102.7 mL, 445 mmol) in dry THF (100 mL) was added dropwise over 30 min. The reaction mixture was warmed to ambient temperature with stirring over 16 h. Acetic acid (37.35 g, 622 mmol), then water (110 mL) were added to the reaction mixture with stirring. After 2 h, the layers were separated and the organic layer was concentrated in vacuo. The residue was taken up in 2-propanol (750 mL) and solvent was removed on a rotary evaporator (bath temperature ˜50° C). The residue was triturated with ether. The product was collected by filtration and dried in vacuo (48.4 g): mp>200° C.; 1H-NMR(CD3OH, 300 MHz): δ 7.83 (d, 1H, J=8), 6.56 (d, 1H, J=8), 3.85 (s, 3H), 2.44 (s, 3H); GC-MS: 168 (M++H).
Quantity
59.8 g
Type
reactant
Reaction Step One
Name
Quantity
429 mL
Type
solvent
Reaction Step One
Quantity
130.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
102.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
37.35 g
Type
reactant
Reaction Step Four
Name
Quantity
110 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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